molecular formula C9H12FN B2671787 2-Fluoro-N-propylaniline CAS No. 2806-10-2

2-Fluoro-N-propylaniline

Cat. No. B2671787
CAS RN: 2806-10-2
M. Wt: 153.2
InChI Key: ADMJICSNKXQZOS-UHFFFAOYSA-N
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Description

2-Fluoro-N-propylaniline is a chemical compound with the IUPAC name N-(2-fluorophenyl)-N-propylamine . It has a molecular weight of 153.2 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Fluoro-N-propylaniline is 1S/C9H12FN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Fluoro-N-propylaniline is a liquid at room temperature . It has a molecular weight of 153.2 .

Scientific Research Applications

Fluorescent Amino Acids for Protein Studies

Researchers have developed strategies for the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites. This approach facilitates the study of protein structure, dynamics, and interactions both in vitro and in vivo. The fluorescent amino acid dansylalanine, for example, was selectively introduced into proteins, allowing for the monitoring of protein unfolding processes. This method is applicable to a variety of fluorophores and could significantly advance biochemical and cellular studies related to protein function (Summerer et al., 2006).

Radiolabeled Peptides for Imaging

The 2-[(18)F]fluoropropionic (2-[(18)F]FPA) acid is employed as a prosthetic group for the radiolabeling of proteins and peptides, enhancing targeted imaging capabilities using positron emission tomography (PET). This method allows for the regioselective labeling of peptides, improving imaging techniques for disease diagnosis and research applications (Mařı́k et al., 2006).

Drug Delivery Systems for Cancer Therapy

A thermoresponsive drug release system incorporating magnetic nanoparticles and thermosensitive polymers has been synthesized for enhanced drug delivery and cancer therapy. This system enables targeted tumor cell treatment and fluorescent imaging, showcasing a multifunctional approach to cancer treatment and diagnosis (Shen et al., 2016).

Alzheimer's Disease Imaging

Researchers have utilized radiofluorinated derivatives for PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This noninvasive technique aids in the diagnostic assessment and treatment monitoring of Alzheimer's disease, representing a significant advance in neurodegenerative disease research (Shoghi-Jadid et al., 2002).

Catalytic Fluoromethylation

The development of new protocols for the fluoromethylation of organic compounds is critical for pharmaceutical and agrochemical applications. Photoredox catalysis has emerged as a powerful tool for facilitating fluoromethylation reactions, enabling the synthesis of fluorinated compounds under mild conditions. This research contributes to the advancement of synthetic organic chemistry, particularly in the creation of compounds with significant biological activity (Koike & Akita, 2016).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-N-propylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMJICSNKXQZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Fluoro-N-propylaniline [NMR (DMSO-d6, 200 MHz): δ0.93 (t, J=7.4 Hz, 3H); 1.59 (m, 2H); 3.04 (q, 6.5 Hz, 2H); 5.33 (br m, 1H); 6.47-6.58 (m, 1H); 6.70 (t, J=8.1 Hz, 1H); 6.93-7.05 (m, 2H)] was prepared from 2-fluoroaniline and propionic anhydride, coupled with 3-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-(tert-butyldimethylsilyloxy)benzyl)benzoyl chloride, deprotected and purified by the methods described in Example 10 to give (+)-3-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(2-fluorophenyl)-N-propylbenzamide as a white solid. NMR (DMSO-d6, 200 MHz): δ0.9-1.05 (m, 9H); 1.5 (m, 2H); 1.7 (m, 1H); 2.05 (m, 1H) 2.3(m, 1H); 2.5 (m, 2H); 2.7 (m, 1H); 2.85 (m, 1H); 3.2 (m, 1H); 3.7 (m, 2H); 4.8 (br s, 1H); 5.1 (d, J=10 Hz, 1H); 5.2 (d, J=16 Hz, 1H); 5.8 (m, 1H); 6.5 (d, J=8 Hz, 1H); 6.6 (s, 1H); 6.65 (d, J=8 Hz, 1H); 7.0-7.4 (m, 9H); 9.3 (s, 1H). [α]D20 =+1.8° (abs ethanol, c=2.8). Calc. for C32H38FN3O2HCl 0.25 H2O: C, 69.05; H, 7.15; N, 7.55; Cl, 6.37. Found: C, 68.94; H, 7.19; N, 7.57; Cl, 6.41. Mass spectrum (CI--CH4) m/e: 516 (M+1, 93%), 515 (M, 29%), 362 (26%), 153 (100%).
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